molecular formula C7H8N6OS2 B11273109 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-N-thiazol-2-yl-acetamide

2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-N-thiazol-2-yl-acetamide

Cat. No.: B11273109
M. Wt: 256.3 g/mol
InChI Key: RREJJHQDETWTJG-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a tetrazole and thiazole ring. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound’s unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves the formation of the tetrazole and thiazole rings followed by their coupling. Common synthetic approaches for tetrazole derivatives include using triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds focus on efficiency and sustainability. Continuous, one-pot methods that are atom economical and environmentally benign are preferred. These methods avoid chromatography and isolation steps, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various receptors and enzymes. This interaction can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of tetrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to similar compounds.

Properties

Molecular Formula

C7H8N6OS2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H8N6OS2/c1-13-7(10-11-12-13)16-4-5(14)9-6-8-2-3-15-6/h2-3H,4H2,1H3,(H,8,9,14)

InChI Key

RREJJHQDETWTJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NC=CS2

Origin of Product

United States

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